molecular formula C9H7BrF2O2 B1412589 Ethyl 3-bromo-4,5-difluorobenzoate CAS No. 1805523-26-5

Ethyl 3-bromo-4,5-difluorobenzoate

Cat. No.: B1412589
CAS No.: 1805523-26-5
M. Wt: 265.05 g/mol
InChI Key: AKSBJENFGXZCPN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,5-difluorobenzoate: is an organic compound with the molecular formula C₉H₇BrF₂O₂ It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4,5-difluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 3-bromo-4,5-difluorobenzyl alcohol.

    Oxidation: 3-bromo-4,5-difluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4,5-difluorobenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,5-difluorobenzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Ethyl 3-bromo-4,5-difluorobenzoate can be compared with other similar compounds to highlight its uniqueness:

Uniqueness: this compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-bromo-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBJENFGXZCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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